molecular formula C19H22N2O4S B11673810 2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11673810
M. Wt: 374.5 g/mol
InChI Key: WCTFIXSVZIDEOZ-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting with the preparation of the trimethoxyphenyl precursor. This precursor is then subjected to a series of reactions to form the hexahydrobenzothienopyrimidinone core. Common synthetic routes include:

    Formation of the Trimethoxyphenyl Precursor: This step involves the methylation of phenol derivatives to introduce methoxy groups at the 3, 4, and 5 positions.

    Cyclization Reactions: The trimethoxyphenyl precursor undergoes cyclization reactions with appropriate reagents to form the benzothieno core.

    Pyrimidinone Formation:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(3,4,5-Trimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

2-(3,4,5-Trimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups but different core structure.

    Benzothieno[3,2-b]benzothiophene: A compound with a similar benzothieno core but different functional groups.

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with a similar pyrimidine core but different substituents.

The uniqueness of 2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N2O4S/c1-23-12-8-10(9-13(24-2)16(12)25-3)17-20-18(22)15-11-6-4-5-7-14(11)26-19(15)21-17/h8-9,17,21H,4-7H2,1-3H3,(H,20,22)

InChI Key

WCTFIXSVZIDEOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=C(C4=C(S3)CCCC4)C(=O)N2

Origin of Product

United States

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